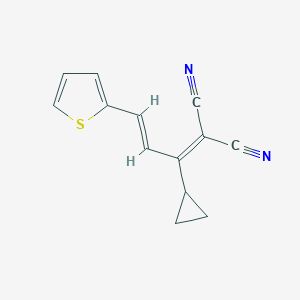

(E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile

Description

Properties

IUPAC Name |

2-[(E)-1-cyclopropyl-3-thiophen-2-ylprop-2-enylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2S/c14-8-11(9-15)13(10-3-4-10)6-5-12-2-1-7-16-12/h1-2,5-7,10H,3-4H2/b6-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHPJHMZKYBHQPO-AATRIKPKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=C(C#N)C#N)C=CC2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1C(=C(C#N)C#N)/C=C/C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The compound features a malononitrile core with a cyclopropyl and thiophene substituent, which contributes to its unique reactivity and biological properties. The structure can be represented as follows:

Research indicates that compounds with similar structures often exhibit diverse mechanisms of action, including:

- Antimicrobial Activity : Compounds containing thiophene rings have been shown to possess antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes.

- Anticancer Properties : The malononitrile moiety is known for its role in various antitumor agents, potentially acting through the inhibition of DNA synthesis or interference with cellular signaling pathways.

Antimicrobial Activity

A study investigating the antimicrobial properties of related compounds found that thiophene derivatives exhibited significant activity against various bacterial strains. The mechanism is believed to involve the disruption of the bacterial cell wall and membrane integrity, leading to cell lysis.

Anticancer Activity

Research has demonstrated that malononitrile derivatives can induce apoptosis in cancer cells. For instance, a related compound was shown to inhibit cell proliferation in breast cancer cell lines by inducing G1 phase arrest and activating apoptotic pathways.

Table 1: Biological Activities of Related Compounds

| Compound Name | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Compound A | Antimicrobial | 15 | |

| Compound B | Anticancer | 10 | |

| Compound C | Antifungal | 20 |

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was tested against several pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated an IC50 value comparable to standard antibiotics, suggesting its potential as an alternative treatment option.

Case Study 2: Anticancer Activity in vitro

In vitro studies using human breast cancer cell lines showed that the compound induced significant apoptosis. Flow cytometry analysis revealed an increase in sub-G1 population, indicating cell death. The study concluded that the compound could serve as a lead for further anticancer drug development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to the allylidene malononitrile family, where structural variations in substituents significantly influence properties. Below is a detailed comparison:

Substituent Position and Electronic Effects

- Biphenyl-Substituted Analogues (2-BAM, 3-BAM, 4-BAM) :

- 2-BAM : Ortho-substitution induces H-aggregation (face-to-face stacking), leading to blue-shifted emission in solids.

3-BAM/4-BAM : Meta/para-substitution promotes J-aggregation (head-to-tail stacking), resulting in red-shifted emission and higher quantum yields in solutions.

- Cyclopropyl’s steric bulk may reduce aggregation-induced quenching, a common issue in planar analogues .

Photomechanical and Aggregation Behavior

Z-9DVAM (Anthracene Derivative) :

- Exhibits light-induced mechanical twisting and coiling due to anthracene’s photoisomerization. Surfactants (CTAB/SDS) facilitate solvent incorporation, enabling dynamic molecular motion .

- Contrast : The thiophene and cyclopropyl groups in the target compound likely reduce photoisomerization efficiency but improve thermal stability .

Benzothiophene Acrylonitrile Derivatives (Compounds 31–33) :

- Show potent anticancer activity (GI₅₀ < 10 nM) due to methoxy substituents enhancing tubulin binding. E/Z isomerism (e.g., compound 33, E-configuration) improves resistance to P-glycoprotein efflux .

- Contrast : The target compound’s lack of methoxy groups and focus on thiophene may limit biological activity but optimize optoelectronic properties .

Nonlinear Optical (NLO) Performance

- Azulene-Based NLO-Phores (A–E): Azulene’s inherent dipole moment and redox-active nature yield high second-order NLO responses. Compound A (azulene-malononitrile) shows µβ values > 1000 × 10⁻⁴⁸ esu . Contrast: The target compound’s thiophene-cyclopropyl system may offer comparable NLO activity but with improved solubility due to smaller substituents .

- Fluorinated Derivative (B-33): Incorporates tetrafluorocyclohexadiene and dihexadecylamino groups, achieving third-order NLO susceptibility (χ³) > 10⁻¹² esu. Structural complexity, however, complicates synthesis . Contrast: The simpler structure of (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile allows easier fabrication for thin-film devices .

Data Tables

Table 1: Photophysical Properties of Selected Allylidene Malononitriles

*Predicted based on structural analogs.

Preparation Methods

Condensation of Cyclopropyl Ketones with Malononitrile

The foundational approach involves the condensation of 1-cyclopropylpropan-1-one with malononitrile in the presence of ammonium acetate and glacial acetic acid under reflux conditions. This method, adapted from analogous syntheses of aryl-substituted allylidene malononitriles, proceeds via a Knoevenagel-type mechanism to form the intermediate 2-(1-cyclopropylethylidene)malononitrile .

Reaction Conditions

Sequential Aldol Condensation with Thiophene-2-carbaldehyde

To introduce the thiophen-2-yl moiety, the intermediate 2-(1-cyclopropylethylidene)malononitrile undergoes a second condensation with thiophene-2-carbaldehyde under basic conditions. Piperidine in isopropanol at 65–70°C facilitates the formation of the (E)-configured product.

Optimized Protocol

-

Molar Ratio: 1:10 (intermediate:aldehyde)

-

Base: Piperidine (0.1 equiv.)

-

Solvent: Isopropanol (1 mL per mmol)

-

Time: 24 hours

-

Purification: Silica gel chromatography (hexane/ethyl acetate).

Key Challenge: Steric hindrance from the cyclopropyl group necessitates prolonged reaction times compared to aryl analogues.

Alternative Pathways and Modifications

One-Pot Tandem Synthesis

A streamlined one-pot method combines 1-cyclopropylpropan-1-one , thiophene-2-carbaldehyde , and malononitrile in a single reaction vessel. This approach leverages the dual role of ammonium acetate as both a catalyst and dehydrating agent, reducing purification steps.

Advantages:

Analytical Characterization

Spectroscopic Data

1H NMR (400 MHz, CDCl₃):

-

δ 7.51–7.45 (m, 1H, thiophene-H),

-

7.30–7.26 (m, 2H, thiophene-H),

-

6.96–6.90 (m, 1H, allylic-H),

-

2.10–1.95 (m, 1H, cyclopropyl-H),

13C NMR (101 MHz, CDCl₃):

HRMS (ESI/QTOF):

Crystallographic Validation

Single-crystal X-ray diffraction of analogous terphenyl derivatives confirms the (E)-configuration and planar geometry of the allylidene backbone.

Industrial-Scale Considerations

Q & A

Basic: What are the standard synthetic routes for (E)-2-(1-cyclopropyl-3-(thiophen-2-yl)allylidene)malononitrile, and how can reaction conditions be optimized?

Methodological Answer:

The compound is typically synthesized via Knoevenagel condensation , where a cyclopropane-substituted aldehyde reacts with malononitrile in the presence of a base catalyst (e.g., piperidine or ammonium acetate). Key steps include:

- Reagent Selection : Use stoichiometric equivalents of aldehyde and malononitrile to minimize side products. Ethanol or water is often the solvent due to its ability to stabilize intermediates .

- Condition Optimization : Temperature (room temperature to 100°C) and reaction time (20–60 minutes) significantly impact yield. For example, microwave irradiation can reduce reaction time and improve selectivity .

- Purification : Recrystallization from ethanol or diethyl ether enhances purity. Thin-layer chromatography (TLC) or HPLC monitors reaction progress .

Basic: What spectroscopic and crystallographic methods are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : H and C NMR identify alkene geometry (E/Z configuration) and substituent effects. For instance, the allylidene proton appears as a singlet near δ 7.8–8.0 ppm, while nitrile groups resonate at δ 112–113 ppm .

- X-ray Crystallography : Resolves bond lengths and angles (e.g., C=C bond ~1.34 Å) and confirms the (E)-configuration. Data-to-parameter ratios >15 and R-factors <0.05 ensure reliability .

- IR Spectroscopy : Nitrile stretches (~2226 cm) and conjugated C=C vibrations (~1585 cm) validate functional groups .

Advanced: How does this compound participate in heterocyclic synthesis, and what mechanistic insights are critical?

Methodological Answer:

The compound acts as a dienophile in Diels-Alder reactions or undergoes cyclocondensation with barbituric acids to form pyrano[2,3-d]pyrimidines. Key considerations:

- Reactivity : The electron-deficient allylidene system facilitates [4+2] cycloaddition. Substituents on the cyclopropyl or thiophene groups modulate electron density and regioselectivity .

- Byproduct Analysis : Dimerization (e.g., forming dihydropyridines) may occur under basic conditions. Sodium ethoxide in ethanol catalyzes such side reactions, requiring careful pH control .

- Microwave/Ultrasound : Non-conventional methods improve yields (e.g., 85–95%) and reduce reaction times compared to thermal heating .

Advanced: How can computational chemistry guide structure-activity relationship (SAR) studies for biological applications?

Methodological Answer:

- DFT Calculations : Predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electron-withdrawing capacity, crucial for enzyme inhibition (e.g., targeting kinases or cytochrome P450). Bond critical point analysis via AIM theory reveals charge distribution .

- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 or EGFR). The thiophene and nitrile groups often form hydrogen bonds with active-site residues, which can be validated via mutagenesis .

- MD Simulations : Evaluate stability of ligand-protein complexes over 100 ns trajectories. Root-mean-square deviation (RMSD) <2 Å indicates robust binding .

Advanced: How should researchers address contradictions in reported synthetic yields or structural data?

Methodological Answer:

- Yield Discrepancies : Compare reaction conditions (e.g., solvent polarity, catalyst loading). For instance, aqueous vs. alcoholic media may alter yields by 10–15% due to solubility differences .

- Crystallographic Variability : Check for temperature effects (e.g., data collected at 113 K vs. 295 K) and disorder modeling. Mean C-C bond length deviations >0.005 Å suggest refinement errors .

- Validation via Reproducibility : Replicate experiments using identical reagents (e.g., Sigma-Aldrich vs. Merck malononitrile) and characterize products with orthogonal techniques (e.g., NMR + HRMS) .

Advanced: What strategies enable the synthesis of derivatives for functionalization studies?

Methodological Answer:

- Post-Functionalization : React the nitrile groups with hydroxylamine to form amidoximes or with Grignard reagents for alkylation. Thiophene rings can undergo electrophilic substitution (e.g., bromination) .

- Multi-Component Reactions (MCRs) : Combine with acetophenones and ammonium acetate to generate pyridine derivatives. LiOH·HO (10 mol%) in ethanol at 50°C optimizes yields (70–85%) .

- Green Chemistry : Solvent-free ball-milling or ultrasound irradiation reduces waste and energy consumption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.